molecular formula C12H7Cl3N2O2S B5713288 N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide

N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B5713288
M. Wt: 349.6 g/mol
InChI Key: HDHHPKAEGGACQS-UHFFFAOYSA-N
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Description

N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide is a chemical compound characterized by the presence of a furan ring and a carbamothioyl group attached to a 2,4,5-trichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide typically involves the reaction of 2,4,5-trichloroaniline with furan-2-carboxylic acid in the presence of a thiocarbamoylating agent. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anticancer applications, it induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of pro-apoptotic proteins .

Comparison with Similar Compounds

N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds, such as:

    N-[(2,4,5-trichlorophenyl)carbamothioyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2,4,5-trichlorophenyl)pyrrolidine-2-carboxamide: Contains a pyrrolidine ring instead of a furan ring.

    (E)-N-(2-(4-methoxystyryl)phenyl)furan-2-carboxamide: A resveratrol analogue with a furan-2-carboxamide moiety.

The uniqueness of this compound lies in its specific combination of the furan ring and the 2,4,5-trichlorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2,4,5-trichlorophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3N2O2S/c13-6-4-8(15)9(5-7(6)14)16-12(20)17-11(18)10-2-1-3-19-10/h1-5H,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHHPKAEGGACQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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